molecular formula C27H28ClF4N5O2 B12425530 RAS GTPase inhibitor 1

RAS GTPase inhibitor 1

Cat. No.: B12425530
M. Wt: 566.0 g/mol
InChI Key: LEDWHIWAVNXCBJ-VZYDHVRKSA-N
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Description

RAS GTPase inhibitor 1 is a small molecule inhibitor targeting the RAS family of GTPases, which are crucial regulators of cell signaling pathways that control cell growth and proliferation. Mutations in RAS proteins, particularly KRAS, are implicated in a significant percentage of human cancers, making RAS GTPase inhibitors a focal point in cancer research and drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of RAS GTPase inhibitor 1 involves multiple steps, including the preparation of key intermediates and the final coupling reactions. One common method involves the use of guanine nucleotide exchange factors (GEFs) and GTPase-activating proteins (GAPs) to facilitate the exchange of GDP for GTP, thereby activating RAS . The synthetic route typically includes the following steps:

  • Preparation of the core scaffold through a series of condensation and cyclization reactions.
  • Functionalization of the core scaffold with various substituents to enhance binding affinity and selectivity.
  • Final coupling reactions to introduce specific functional groups that target the active site of RAS proteins.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

  • Batch or continuous flow synthesis to maintain consistent reaction conditions.
  • Purification steps such as crystallization, chromatography, and recrystallization to achieve the desired purity.
  • Quality control measures to ensure the final product meets regulatory standards.

Chemical Reactions Analysis

Types of Reactions: RAS GTPase inhibitor 1 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles like amines, thiols, and electrophiles like alkyl halides.

Major Products: The major products formed from these reactions include various derivatives of the core scaffold, each with specific functional groups that enhance the inhibitor’s binding affinity and selectivity for RAS proteins.

Properties

Molecular Formula

C27H28ClF4N5O2

Molecular Weight

566.0 g/mol

IUPAC Name

2-N-(3-chloro-4-fluorophenyl)-4-N-[(1R)-1-cyclopropylpropyl]-8-(1,2,3,6-tetrahydropyridin-4-yl)quinazoline-2,4-diamine;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C25H27ClFN5.C2HF3O2/c1-2-22(16-6-7-16)30-24-19-5-3-4-18(15-10-12-28-13-11-15)23(19)31-25(32-24)29-17-8-9-21(27)20(26)14-17;3-2(4,5)1(6)7/h3-5,8-10,14,16,22,28H,2,6-7,11-13H2,1H3,(H2,29,30,31,32);(H,6,7)/t22-;/m1./s1

InChI Key

LEDWHIWAVNXCBJ-VZYDHVRKSA-N

Isomeric SMILES

CC[C@H](C1CC1)NC2=NC(=NC3=C2C=CC=C3C4=CCNCC4)NC5=CC(=C(C=C5)F)Cl.C(=O)(C(F)(F)F)O

Canonical SMILES

CCC(C1CC1)NC2=NC(=NC3=C2C=CC=C3C4=CCNCC4)NC5=CC(=C(C=C5)F)Cl.C(=O)(C(F)(F)F)O

Origin of Product

United States

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